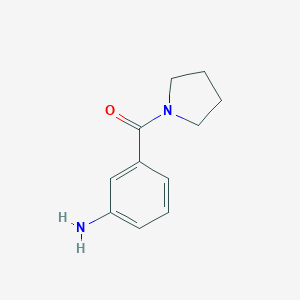
(3-Aminophenyl)(pyrrolidin-1-yl)methanone
説明
“(3-Aminophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 g/mol . This compound is used for research purposes.
Synthesis Analysis
The synthesis of compounds similar to “(3-Aminophenyl)(pyrrolidin-1-yl)methanone” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-Aminophenyl)(pyrrolidin-1-yl)methanone” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Aminophenyl)(pyrrolidin-1-yl)methanone” are not detailed in the available resources, compounds with a pyrrolidine ring are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis
“(3-Aminophenyl)(pyrrolidin-1-yl)methanone” has a molecular weight of 190.24 g/mol . Other physical and chemical properties are not specified in the available resources.科学的研究の応用
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry for designing compounds for treating human diseases. Its structural attributes, such as sp3-hybridization, contribute to stereochemistry and enhance three-dimensional coverage, aiding in the exploration of the pharmacophore space. This structural framework is pivotal in the synthesis of bioactive molecules with select target affinity, showcasing the versatility of pyrrolidine derivatives in drug discovery processes. The synthetic strategies for pyrrolidine compounds focus on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, like proline derivatives. The distinct stereochemistry of pyrrolidine rings plays a crucial role in determining the biological profile of drug candidates, highlighting the importance of understanding stereo-isomerism in medicinal chemistry (Li Petri et al., 2021).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives, including those derived from pyrrolidine, exhibit significant surface-active properties. The interaction of pyrrolidone-based surfactants with anionic surfactants showcases their potential in forming synergistic mixtures. These mixtures are stabilized through electrostatic and hydrophobic interactions, enhancing the solubility, compatibility, and solvency of surfactant structures. The diverse applications of pyrrolidone in surfactants underline its capacity to improve performance across various formulations, emphasizing the multifaceted utility of pyrrolidine derivatives in both industrial and academic research sectors (Login, 1995).
Methanotrophs and Methane Utilization
Methanotrophs, bacteria capable of metabolizing methane as their carbon source, represent a unique intersection of microbiology and chemical engineering. These organisms can transform methane into valuable products like single-cell protein, biopolymers, and various metabolites, including methanol and formaldehyde. This process not only demonstrates the biochemical versatility of methanotrophs but also suggests a sustainable approach to utilizing methane, a potent greenhouse gas, for producing economically valuable compounds. The potential applications span across bioremediation, chemical transformation, and biosensor development, highlighting the environmental and economic benefits of harnessing methanotrophs for methane utilization (Strong et al., 2015).
将来の方向性
The future directions for research on “(3-Aminophenyl)(pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of the pyrrolidine ring as a versatile scaffold for novel biologically active compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
(3-aminophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPTTYZYHVSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586461 | |
| Record name | (3-Aminophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
160647-74-5 | |
| Record name | (3-Aminophenyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160647-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Aminophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyrrolidin-1-ylcarbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
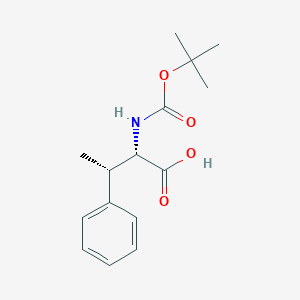
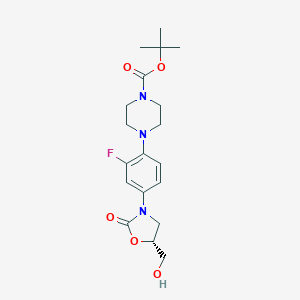
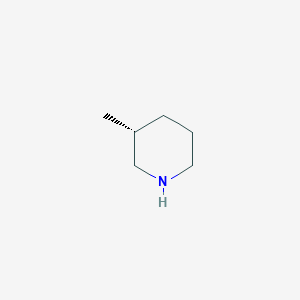
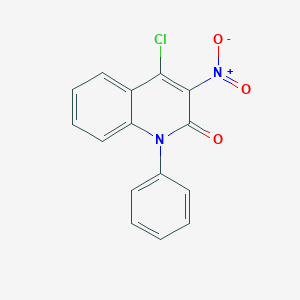
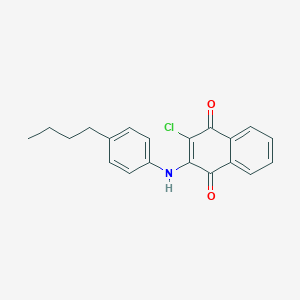
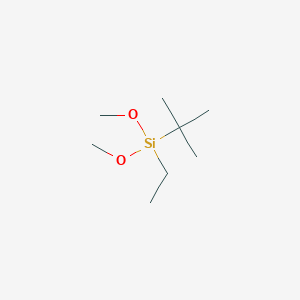
![2-[(3R)-piperidin-3-yl]ethanol](/img/structure/B169064.png)
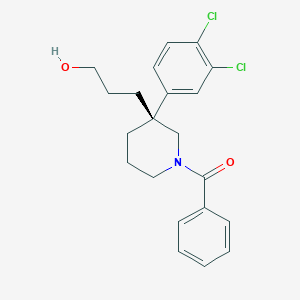
![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)